molecular formula C18H13ClFN3O4 B11292789 N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11292789
M. Wt: 389.8 g/mol
InChI Key: HEMIFJWSHWXESX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a carboxamide group, and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with other tetrahydropyrimidine derivatives, such as:
    • N-(3-chloro-4-fluorophenyl)-3-(4-hydroxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
    • N-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl rings and the presence of both chloro and fluoro groups. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H13ClFN3O4

Molecular Weight

389.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H13ClFN3O4/c1-27-12-5-3-11(4-6-12)23-17(25)13(9-21-18(23)26)16(24)22-10-2-7-15(20)14(19)8-10/h2-9H,1H3,(H,21,26)(H,22,24)

InChI Key

HEMIFJWSHWXESX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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